NATRIUMDIACETAT

Übersicht

Beschreibung

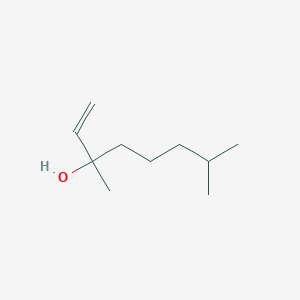

Hydroxyacetone, also known as acetol, is an organic compound with the chemical formula CH₃C(O)CH₂OH. It is the simplest hydroxy ketone, consisting of a primary alcohol substituent on acetone. This colorless, distillable liquid is known for its sweet odor and is used in various chemical reactions and industrial applications .

Wissenschaftliche Forschungsanwendungen

Hydroxyaceton hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Biologie: Hydroxyaceton wird verwendet, um Enzymmechanismen und Stoffwechselwege zu untersuchen.

Medizin: Es ist an der Synthese von Imidazolen beteiligt, die potente Antihypertensiva sind.

Industrie: Hydroxyaceton wird bei der Produktion von Polyolen, Acrolein, Farbstoffen und Haarglättungsmitteln verwendet.

5. Wirkmechanismus

Der genaue Wirkmechanismus von Hydroxyaceton ist nicht vollständig geklärt, aber es wird angenommen, dass es als Coenzym wirkt und die Enzymkatalyse erleichtert. Es spielt eine Rolle bei der Synthese von Energie, Aminosäuren und anderen lebenswichtigen Molekülen. Darüber hinaus ist Hydroxyaceton an der Produktion und Regulation von Hormonen wie Adrenalin und Cortisol beteiligt .

Wirkmechanismus

Target of Action

Sodium diacetate primarily targets microbial organisms, particularly those responsible for spoilage in food products . It is effective against a wide range of bacteria, including lactic acid bacteria (LAB), which are the primary spoilers in many food products .

Mode of Action

The antimicrobial action of sodium diacetate is attributed to its ability to penetrate microbial cell walls in its undissociated form . Once inside the cell, it dissociates, releasing acetic acid and lowering the internal pH . This acidification disrupts normal cellular processes, leading to the inhibition of microbial growth .

Biochemical Pathways

Sodium diacetate affects the biochemical pathways related to energy production and pH regulation in microbial cells . The acidification of the internal cellular environment disrupts the proton gradient across the cell membrane, impairing ATP synthesis and forcing the cell to expend energy to pump out excess protons . This energy expenditure can lead to cell death .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for sodium diacetate are not readily available, it’s important to note that as a food additive, it is generally recognized as safe (GRAS) by the FDA. Sodium diacetate is a salt of acetic acid and is likely to follow similar metabolic pathways. It is highly soluble in water, which suggests good bioavailability .

Result of Action

The primary result of sodium diacetate’s action is the inhibition of microbial growth, leading to increased shelf life and safety of food products . For instance, in meat products, sodium diacetate has been shown to reduce total plate count (TPC) and improve various quality attributes during storage .

Action Environment

The efficacy of sodium diacetate can be influenced by environmental factors such as pH, temperature, and the presence of other ions . Its antimicrobial action is most effective in acidic environments, which favor the undissociated form of the compound . Additionally, its effectiveness can vary with the specific microorganisms present, as different species have different sensitivities to the compound .

Biochemische Analyse

Biochemical Properties

Sodium Diacetate plays a role in biochemical reactions, particularly in food preservation and flavoring. It has antimicrobial properties, which are attributed to its ability to lower the pH of the environment, inhibiting the growth of molds and bacteria . In the context of alfalfa silage, Sodium Diacetate has been shown to interact with various bacteria, influencing the fermentation process and aerobic stability .

Cellular Effects

Sodium Diacetate can influence cell function by altering the pH environment. For instance, in meat products, Sodium Diacetate can lower the pH on the surface, inhibiting the growth of molds and bacteria, including some major foodborne pathogens . It also has an impact on gene expression, as it can influence the microbial diversity in food products .

Molecular Mechanism

The mechanism of action of Sodium Diacetate is primarily through its acidity. As a salt of acetic acid, it dissociates in solution to form acetate, sodium, and hydrogen ions . This increases the concentration of hydrogen ions, thereby lowering the pH and creating an environment that is unfavorable for the growth of certain microorganisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium Diacetate can change over time. For example, in a study on alfalfa silage, Sodium Diacetate was found to improve the aerobic stability of the silage over a period of 45 days of ensiling followed by 7 days of aerobic exposure .

Transport and Distribution

Sodium Diacetate, being a salt, is freely soluble in water Once in solution, it dissociates into sodium, acetate, and hydrogen ions, which can then be transported and distributed within cells and tissues

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Hydroxyaceton kann durch verschiedene Methoden synthetisiert werden:

Dehydratisierung von Glycerin: Dies ist ein häufiges industrielles Verfahren, bei dem Glycerin dehydriert wird, um Hydroxyaceton zu produzieren.

Substitutionsreaktion an Bromaceton: Im Labor kann Hydroxyaceton durch eine Substitutionsreaktion an Bromaceton synthetisiert werden.

Gasphasen-Dehydrierung von 1,2-Propandiol: Unter Verwendung von Erdalkalioxiden als Katalysatoren wird 1,2-Propandiol einer Gasphasen-Dehydrierung unterzogen, um Hydroxyaceton zu produzieren.

Industrielle Produktionsmethoden: Die industrielle Produktion von Hydroxyaceton beinhaltet hauptsächlich die Dehydratisierung von Glycerin, einem Nebenprodukt der Biodieselproduktion. Dieses Verfahren wird aufgrund seiner Einfachheit und Kosteneffizienz bevorzugt .

Analyse Chemischer Reaktionen

Hydroxyaceton durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Hydroxyaceton kann oxidiert werden, um Verbindungen wie Essigsäure und Ameisensäure zu bilden.

Reduktion: Es kann reduziert werden, um 1,2-Propandiol zu produzieren.

Aldol-Kondensation: Unter alkalischen Bedingungen unterliegt Hydroxyaceton einer schnellen Aldol-Kondensation.

Polymerisation: Es kann durch schnelle Polymerisation ein zyklisches Hemiacetal-Dimer bilden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Alkalische Bedingungen: Natriumhydroxid, Kaliumhydroxid.

Wichtigste gebildete Produkte:

Oxidationsprodukte: Essigsäure, Ameisensäure.

Reduktionsprodukte: 1,2-Propandiol.

Aldol-Kondensationsprodukte: Verschiedene Aldol-Produkte, abhängig von den Reaktionsbedingungen.

Vergleich Mit ähnlichen Verbindungen

Hydroxyaceton ist aufgrund seiner einfachen Hydroxyketonstruktur einzigartig. Zu den ähnlichen Verbindungen gehören:

Aceton: Fehlt die Hydroxygruppe, die in Hydroxyaceton vorhanden ist.

1,2-Propandiol: Ein Reduktionsprodukt von Hydroxyaceton.

Glykolaldehyd: Eine C₂-Hydroxycarbonylverbindung, die durch bestimmte Reaktionen Hydroxyaceton bilden kann.

Hydroxyaceton zeichnet sich durch seine Vielseitigkeit in verschiedenen chemischen Reaktionen und seine breite Palette an Anwendungen in verschiedenen Bereichen aus.

Eigenschaften

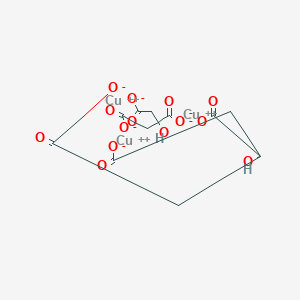

IUPAC Name |

disodium;diacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.2Na/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGYRRGJRBEUFK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

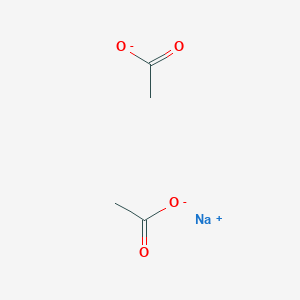

CC(=O)[O-].CC(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Na2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, hygroscopic crystalline solid with an acetic odour, White solid; [Merck Index] White powder with an odor of vinegar; [MSDSonline] | |

| Record name | SODIUM DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY IN WATER: 1 G/ML, Slightly soluble in alcohol; insoluble in ether | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 1010 | |

| Record name | SODIUM DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, CRYSTALLINE SOLID | |

CAS No. |

126-96-5 | |

| Record name | SODIUM DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.